molecular formula C9H16O2 B1595608 2-Ethyl-1,6-dioxaspiro[4.4]nonane CAS No. 38401-84-2

2-Ethyl-1,6-dioxaspiro[4.4]nonane

Cat. No.: B1595608
CAS No.: 38401-84-2
M. Wt: 156.22 g/mol
InChI Key: DCWKALWZHORJAO-UHFFFAOYSA-N
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Description

2-Ethyl-1,6-dioxaspiro[4.4]nonane is an organic compound with the molecular formula C9H16O2. It is also known by the synonym Chalcogran. This compound is notable for its role as an aggregation pheromone for certain bark beetles, particularly Pityogenes chalcographus .

Mechanism of Action

Target of Action

The primary target of 2-Ethyl-1,6-dioxaspiro[4.4]nonane, also known as Chalcogran , is the bark beetle species Pityogenes chalcographus . This compound acts as an aggregation pheromone , which the beetles secrete to attract females .

Mode of Action

As an aggregation pheromone, this compound interacts with the olfactory receptors of the beetles, triggering a behavioral response that leads them to aggregate . This interaction results in changes in the beetles’ behavior, effectively attracting them to the source of the pheromone .

Biochemical Pathways

The specific biochemical pathways affected by 2-Ethyl-1,6-dioxaspiro[4It’s known that pheromones like this compound generally work by binding to specific receptors in the olfactory system of the insects, triggering a signal transduction pathway that leads to a behavioral response .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Ethyl-1,6-dioxaspiro[4As a volatile compound, it is likely to be rapidly absorbed and distributed in the environment, influencing the behavior of beetles in the vicinity .

Result of Action

The primary result of the action of this compound is the aggregation of Pityogenes chalcographus beetles . By attracting these beetles, the compound plays a crucial role in their mating behavior and population dynamics .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, volatiles from leaves or bark of nonhost birch (Betula pendula) and Norway spruce (Picea abies) can dramatically reduce the attraction of the bark beetle to their aggregation pheromone components . Therefore, the presence of these nonhost plants in the environment can affect the effectiveness of the compound as an aggregation pheromone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1,6-dioxaspiro[4.4]nonane typically involves the condensation of aliphatic compounds or lactones. One common method starts with the lactones of γ-hydroxy carboxylic acids. The process includes the condensation of two molecules of the lactone in the presence of sodium ethoxide to form a dilactone. This dilactone is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide. Finally, the resulting acid undergoes decarboxylation by refluxing with water or a dilute mineral acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes described above can be scaled up for industrial applications, particularly for the production of pheromones used in pest control .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1,6-dioxaspiro[4.4]nonane primarily undergoes reactions typical of ketals. These include hydrolysis, oxidation, and substitution reactions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields diols and aldehydes or ketones, while oxidation can produce carboxylic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-1,6-dioxaspiro[4.4]nonane is unique due to its specific role as an aggregation pheromone for Pityogenes chalcographus. Its ethyl substitution also differentiates it from other spiroketals, potentially affecting its reactivity and biological activity .

Properties

IUPAC Name

2-ethyl-1,6-dioxaspiro[4.4]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-2-8-4-6-9(11-8)5-3-7-10-9/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWKALWZHORJAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2(O1)CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342393
Record name Chalcogran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38401-84-2
Record name Chalcogran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38401-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chalcogran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

0.540 g of mercury oxide in 100 ml of distilled water and 3.6 ml of concentrated H2SO4 were heated at 60° and at this temperature non-4-yn-1,7-diol (3.0 g) was added to the reaction mixture, which was then left 30 min under stirring. After cooling to room temperature, the mixture was extracted twice with diethyl ether washed with an aqueous solution of NaHCO3 and brine until neutrality, and finally dried over Na2SO4. The volatiles were taken off by evaporation in vacuo and the obtained residue was distilled in a bulb apparatus. 2.3 g (yield 35.2%) of the desired 2-ethyl-1,6-dioxaspiro[4.4]nonane having b.p. 80°-90°/1 Torr were thus obtained. The product had a purity of ca. 97%.
Name
non-4-yn-1,7-diol
Quantity
3 g
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100 mL
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3.6 mL
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0.54 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-1,6-dioxaspiro[4.4]nonane
Reactant of Route 2
2-Ethyl-1,6-dioxaspiro[4.4]nonane
Reactant of Route 3
2-Ethyl-1,6-dioxaspiro[4.4]nonane
Reactant of Route 4
2-Ethyl-1,6-dioxaspiro[4.4]nonane
Reactant of Route 5
2-Ethyl-1,6-dioxaspiro[4.4]nonane
Reactant of Route 6
2-Ethyl-1,6-dioxaspiro[4.4]nonane

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